

Application Notes and Protocols for the Quantification of Imipramine by HPLC

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Compound of Interest

Compound Name: Azipramine

Cat. No.: B10784792

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A Note on the Analyte: Initial searches for "**Azipramine**" indicate that it is a tetracyclic antidepressant synthesized in 1976 but was never commercially marketed[1]. Consequently, there is a notable absence of published and validated High-Performance Liquid Chromatography (HPLC) methods for its quantification in scientific literature. It is possible that the intended analyte was Imipramine, a widely used tricyclic antidepressant for which numerous HPLC methods have been developed and validated. This document will, therefore, provide detailed application notes and protocols for the quantification of Imipramine.

Introduction

Imipramine is a tricyclic antidepressant (TCA) used in the treatment of major depressive disorder and other conditions like anxiety and panic disorder[2][3]. Accurate and reliable quantification of Imipramine and its active metabolite, desipramine, in pharmaceutical formulations and biological matrices is essential for quality control, pharmacokinetic studies, and therapeutic drug monitoring (TDM)[2][4]. HPLC, coupled with various detectors, is a powerful and widely used technique for this purpose due to its high sensitivity, selectivity, and precision[4][5]. This application note details robust HPLC methods for the determination of Imipramine.

Principles of HPLC for Imipramine Analysis

Reverse-phase HPLC (RP-HPLC) is the most common technique for Imipramine analysis. The separation is achieved on a nonpolar stationary phase (like C18) with a polar mobile phase. The components of the sample interact differently with the stationary phase, leading to their

separation based on their physicochemical properties[4]. Detection is commonly performed using Ultraviolet (UV) spectroscopy, though more sensitive methods like fluorescence or mass spectrometry (MS) are also employed, especially for low concentrations in biological fluids[6][7].

Summarized HPLC Methods for Imipramine Quantification

The following tables summarize various validated HPLC methods for the quantification of Imipramine in different matrices.

Table 1: HPLC Chromatographic Conditions for Imipramine Quantification

Parameter	Method 1: Imipramine in Human Plasma[6]	Method 2: Imipramine & Diazepam in Tablets[7]	Method 3: Imipramine & Intermediates in API[8]	Method 4: Imipramine & Desipramine in Serum[9]
HPLC System	HPLC with UV detector	RP-HPLC with UV detector	Waters Alliance 2695 with 2489 UV detector	UPLC-MS/MS
Column	μ-Bondapak C18	Chromosil C18	Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 μm)	Poroshell 120 EC-C18 (3.0 mm x 50 mm, 2.7 μm)
Mobile Phase	0.01 M Sodium hydrogen phosphate:Aceto nitrile (60:40 v/v), pH 3.5	Methanol:Water: 0.1M Sodium Acetate (30:50:20 v/v/v)	A: 0.1% OPA (pH 3.2), B: Acetonitrile (Gradient)	A: 0.01% formic acid in water (2 mmol/ml ammonium acetate), B: Methanol (Gradient)
Flow Rate	1.5 mL/min	1.0 mL/min	1.0 mL/min	0.45 mL/min
Detection	UV at 251 nm	UV at 243 nm	UV at 220 nm	Positive Ion ESI- MS/MS
Injection Volume	Not Specified	20 μL	10 μL	5 μL
Retention Time	4.3 min	3.33 min	Not Specified	< 8 min (for 20 antidepressants)
Internal Standard	Trimipramine	Not Specified	Not Applicable	Mixture of internal standards

Table 2: Method Validation Parameters for Imipramine Quantification

Parameter	Method 1: Human Plasma (LLE-UV)[6]	Method 2: Tablets (RP- HPLC UV)[10]	Method 3: Mouse Serum (UHPLC-Q- TOF-MS)[10]	Method 4: Human Serum (UPLC-MS/MS) [9]
Linearity Range	3-40 ng/mL	25-150 µg/ml	5.0–1,000.0 ng/mL	Covers anticipated clinical blood concentrations
Correlation Coeff. (r ²)	>0.99	0.999	>0.99	Strong linear relationship reported
LOD	Not Specified	0.03 µg/ml	Not Specified	Not Specified
LOQ	3 ng/mL	0.1 µg/ml	5.0 ng/mL	Not Specified
Accuracy (% Recovery)	85 ± 5%	100.95-101.52%	93.6-106.6%	90.3-114.3%
Precision (% RSD)	Not Specified	<2% (Intra- & Interday)	Intra: 2.2–3.6%, Inter: 2.6–5.0%	Intra: 100.1- 112.3%, Inter: 100.4-112.6%

Experimental Protocols

Protocol 1: Quantification of Imipramine in Human Plasma by HPLC-UV

This protocol is based on a method involving liquid-liquid extraction (LLE) for sample cleanup, providing a sensitive assay using a standard UV detector[6].

A. Materials and Reagents

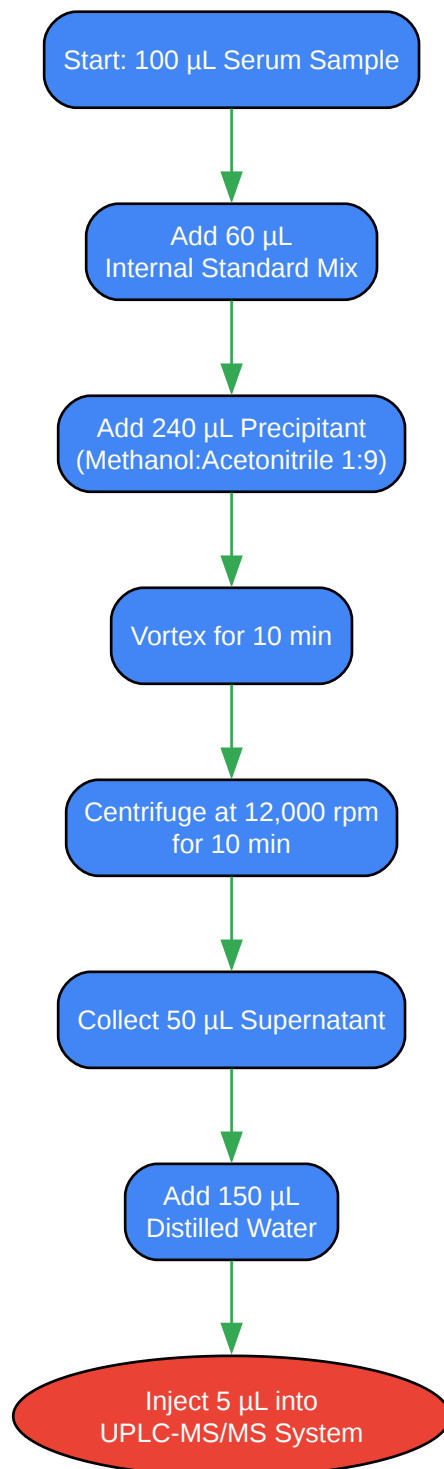
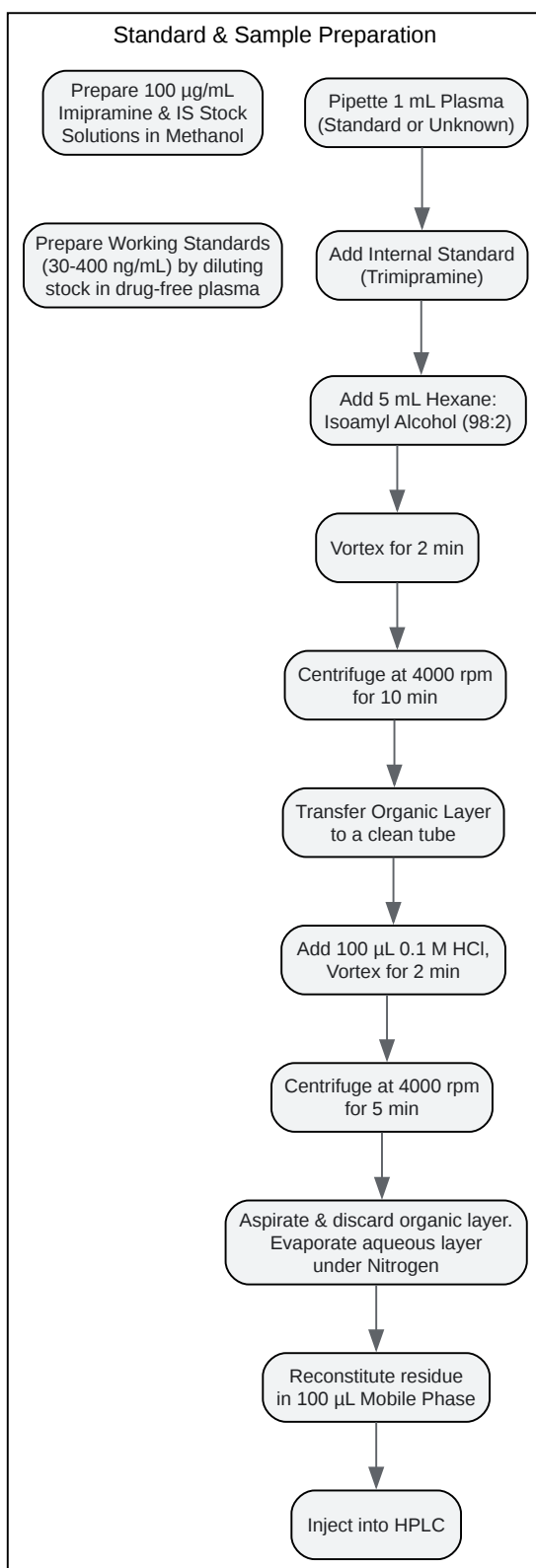
- Imipramine Hydrochloride (Reference Standard)
- Trimipramine (Internal Standard)
- Acetonitrile and Methanol (HPLC Grade)

- Sodium Hydrogen Phosphate
- Hexane and Isoamyl Alcohol (Analytical Grade)
- Human Plasma (drug-free)
- 0.1 M Hydrochloric Acid
- Deionized Water

B. Instrumentation

- HPLC system with a UV detector
- μ -Bondapak C18 column or equivalent
- Centrifuge
- Vortex mixer
- Nitrogen evaporator

C. Standard and Sample Preparation Workflow



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